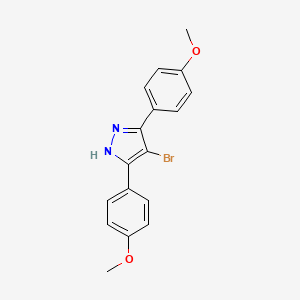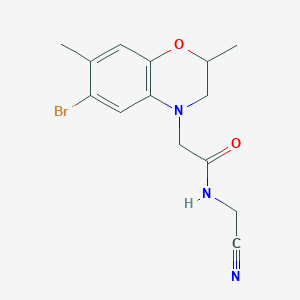
2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide is a useful research compound. Its molecular formula is C14H16BrN3O2 and its molecular weight is 338.205. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
A key area of research involving the chemical compound 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-N-(cyanomethyl)acetamide focuses on synthesis techniques and the exploration of chemical reactions. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide with the participation of a neighboring acetamino group has been described, where the dibromohydration proceeds under mild conditions without metal catalysis, highlighting a method for synthesizing related compounds (Qiu, Li, Ma, & Zhou, 2017). Additionally, intermolecular bromine transfer of 2-amino-7-bromotropone derivatives catalyzed by strong acid has been observed, further contributing to the knowledge of chemical behaviors and synthesis pathways for brominated compounds (Wakabayashi, Ishikawa, Okai, & Nozoe, 1985).
Heterocyclic Compound Synthesis
Research has also focused on the synthesis of heterocyclic compounds incorporating the benzoxazin motif. Studies have detailed the synthesis of pyrimido[1,2‐a]benzimidazoles through the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, revealing methods for creating complex heterocyclic systems that could have various applications in medicinal chemistry and material science (Troxler & Weber, 1974).
Antimicrobial Activity Studies
The synthesis and evaluation of new compounds for antimicrobial activity is another significant area of research. Compounds such as 2-alkyl-6-bromo-3,1-benzoxazine-4-one have been synthesized and tested for their antimicrobial properties, providing insight into the potential pharmaceutical applications of benzoxazine derivatives (Patel, Mistry, & Desai, 2006). Similarly, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrate the applicability of these compounds in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Cascade Reactions and Novel Heterocycles
Exploring cascade reactions of versatile thioureido-acetamides highlights the efficiency of synthesizing heterocycles with excellent atom economy. This research underscores the potential for creating diverse heterocyclic structures from thioureido-acetamides, which could be useful in various chemical and pharmaceutical applications (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-(6-bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-5-13-12(6-11(9)15)18(7-10(2)20-13)8-14(19)17-4-3-16/h5-6,10H,4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCJYQZBWXYTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C(=C2)Br)C)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2885870.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)
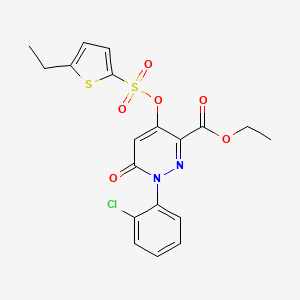
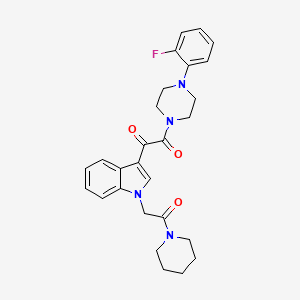

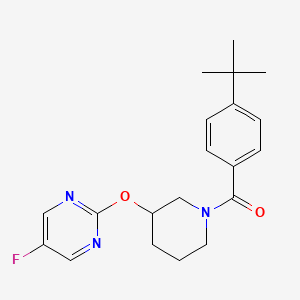
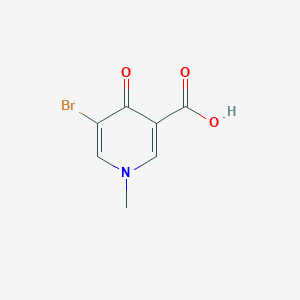
![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
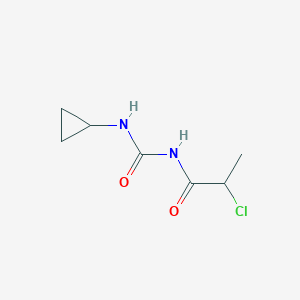
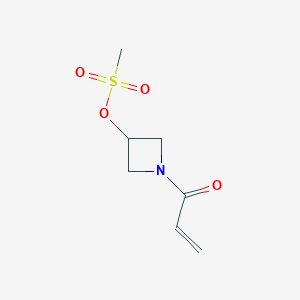
![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)
